molecular formula C16H11BrN2O B5260527 3-(5-bromo-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one

3-(5-bromo-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one

Cat. No.: B5260527
M. Wt: 327.17 g/mol
InChI Key: DWJJHEMSKLZAQJ-DAFODLJHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-bromo-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one is a useful research compound. Its molecular formula is C16H11BrN2O and its molecular weight is 327.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.00548 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

This compound demonstrates notable anticancer properties. Romagnoli et al. (2018) found that derivatives of this compound, specifically α-bromoacryloylamido indolyl pyridinyl propenones, exhibit potent antiproliferative activity against various human cancer cell lines. These molecules combine the α-bromoacryloyl moiety with indole-inspired chalcone analogues, showing significant activity in leukemia cell lines and inducing apoptosis in concentration-dependent manners (Romagnoli et al., 2018).

Methuosis Induction in Cancer Cells

Methuosis, a novel form of non-apoptotic cell death, can be induced in various cancer cells by compounds related to 3-(5-bromo-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one. Robinson et al. (2012) synthesized and evaluated indole-based chalcones, such as MIPP and MOMIPP, for their ability to trigger methuosis. These compounds show potential in treating temozolomide-resistant glioblastoma and doxorubicin-resistant breast cancer cells (Robinson et al., 2012).

Synthesis and Characterization

The compound's derivatives have been synthesized and characterized for various properties. Mogulaiah et al. (2018) synthesized novel derivates by electrophilic substitution, further characterized by spectroscopy methods, indicating a broad scope for chemical modification and potential applications in various fields (Mogulaiah et al., 2018).

Antimicrobial Properties

Additionally, various derivatives of this compound have been evaluated for their antimicrobial activities. Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide, demonstrating good to moderate antimicrobial activity, suggesting potential utility in developing new antimicrobial agents (Bayrak et al., 2009).

Properties

IUPAC Name

(E)-3-(5-bromo-1H-indol-3-yl)-1-pyridin-4-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O/c17-13-2-3-15-14(9-13)12(10-19-15)1-4-16(20)11-5-7-18-8-6-11/h1-10,19H/b4-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJJHEMSKLZAQJ-DAFODLJHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)C=CC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Br)C(=CN2)/C=C/C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-bromo-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one
Reactant of Route 2
3-(5-bromo-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one
Reactant of Route 3
Reactant of Route 3
3-(5-bromo-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one
Reactant of Route 4
Reactant of Route 4
3-(5-bromo-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one
Reactant of Route 5
Reactant of Route 5
3-(5-bromo-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one
Reactant of Route 6
3-(5-bromo-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.